3-Nitro-7,8-dihydroquinolin-5(6H)-one 3-Nitro-7,8-dihydroquinolin-5(6H)-one
Brand Name: Vulcanchem
CAS No.: 87883-18-9
VCID: VC18929571
InChI: InChI=1S/C9H8N2O3/c12-9-3-1-2-8-7(9)4-6(5-10-8)11(13)14/h4-5H,1-3H2
SMILES:
Molecular Formula: C9H8N2O3
Molecular Weight: 192.17 g/mol

3-Nitro-7,8-dihydroquinolin-5(6H)-one

CAS No.: 87883-18-9

Cat. No.: VC18929571

Molecular Formula: C9H8N2O3

Molecular Weight: 192.17 g/mol

* For research use only. Not for human or veterinary use.

3-Nitro-7,8-dihydroquinolin-5(6H)-one - 87883-18-9

Specification

CAS No. 87883-18-9
Molecular Formula C9H8N2O3
Molecular Weight 192.17 g/mol
IUPAC Name 3-nitro-7,8-dihydro-6H-quinolin-5-one
Standard InChI InChI=1S/C9H8N2O3/c12-9-3-1-2-8-7(9)4-6(5-10-8)11(13)14/h4-5H,1-3H2
Standard InChI Key GQZRZLJUYXQTQU-UHFFFAOYSA-N
Canonical SMILES C1CC2=C(C=C(C=N2)[N+](=O)[O-])C(=O)C1

Introduction

Chemical Structure and Fundamental Properties

The core structure of 3-nitro-7,8-dihydroquinolin-5(6H)-one consists of a fused bicyclic system: a benzene ring conjugated with a partially saturated pyridone ring. The nitro group at position 3 introduces strong electron-withdrawing effects, influencing both reactivity and spectroscopic profiles. The ketone at position 5 contributes to hydrogen-bonding interactions, which are critical for crystallinity and solubility in polar solvents .

Tautomerism and Conformational Dynamics

The compound exhibits keto-enol tautomerism, with the keto form predominating in non-polar solvents. Nuclear Overhauser Effect (NOE) experiments on derivatives reveal restricted rotation around the C7–C8 bond due to steric hindrance from the dimethyl substituents, stabilizing the boat-like conformation of the dihydroquinoline ring .

Synthetic Methodologies

Multicomponent Reactions via NCTDSS Catalysis

A one-pot synthesis using nanocrystalline TiO₂ supported on dodecyl-sulfated silica (NCTDSS) enables efficient access to 3-nitro-7,8-dihydroquinolin-5(6H)-one derivatives. For example, refluxing equimolar ratios of 5,5-dimethylcyclohexane-1,3-dione, substituted anilines, and nitroacetophenone in ethanol with NCTDSS (5 mol%) yields products like 7a–7h in 82–94% yield within 2–4 hours . Key advantages include:

  • Short reaction times (compared to 12–24 hours in traditional methods)

  • Reusability of the catalyst for up to five cycles without significant activity loss

  • Solvent economy due to ethanol’s low cost and ease of removal

Table 1: Representative Derivatives Synthesized via NCTDSS Catalysis

CompoundR GroupYield (%)Reaction Time (h)
7a3-Methoxy923.5
7b4-Methyl893.0
7cPhenyl854.0
7d3-Fluorophenyl883.5

Microwave-Assisted Synthesis

Alternative protocols employ microwave irradiation to accelerate cyclocondensation. For instance, heating a mixture of β-ketoester, ammonium acetate, and nitrobenzene derivatives at 120°C for 20 minutes under microwave conditions produces the core structure in 78% yield . This method reduces energy consumption but requires specialized equipment.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

¹H NMR spectra of derivatives exhibit distinct signals for the dimethyl groups (δ 1.00–1.03 ppm, singlet) and aromatic protons (δ 6.85–8.73 ppm). The NH proton in secondary amine derivatives appears as a broad singlet near δ 8.92–10.32 ppm, confirming successful substitution .

Table 2: Selected ¹³C NMR Data for Derivative 7a

Carbon Positionδ (ppm)Assignment
C-7 (CH₃)28.3Dimethyl group
C-5 (CO)195.1Ketone carbonyl
C-3 (NO₂)153.1Nitro-substituted carbon
Ar-C (OCH₃)55.5Methoxy carbon

High-Resolution Mass Spectrometry (HRMS)

HRMS confirms molecular formulas with precision ≤1 ppm. For example, 7a ([C₂₀H₂₄N₃O₄]⁺) shows a calculated mass of 370.1761 and observed 370.1762 .

Derivatization and Functionalization

Amination at Position 2

Replacing the 2-hydrogen with primary or secondary amines enhances bioactivity. Phenethylamine derivatives (e.g., 7c) exhibit improved solubility in chloroform (2.1 mg/mL) compared to the parent compound (0.8 mg/mL) .

Halogenation Strategies

Introducing fluorine at the para position (e.g., 7d) increases metabolic stability. ¹⁹F NMR of 7d shows a singlet at δ −113.6 ppm, consistent with aromatic fluorine .

Future Directions

  • Catalyst Optimization: Developing magnetically recoverable catalysts to streamline synthesis.

  • Biological Screening: Evaluating antimicrobial and anticancer activities of fluorinated derivatives.

  • Crystallography Studies: Resolving X-ray structures to correlate conformation with bioactivity.

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